BenchChemオンラインストアへようこそ!

3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid

Physicochemical profiling Drug-likeness SAR analysis

3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid (CAS 1197193-05-7) is a heterocyclic benzoic acid derivative comprising a piperazine ring N-methyl substituted at the 3-position and a methylsulfonyl group at the 4-position of the aromatic core, with molecular formula C₁₃H₁₈N₂O₄S and molecular weight 298.36 g·mol⁻¹. The compound is catalogued as a research chemical building block with commercial purity specifications ranging from 95% to 98%.

Molecular Formula C13H18N2O4S
Molecular Weight 298.36
CAS No. 1197193-05-7
Cat. No. B2726047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid
CAS1197193-05-7
Molecular FormulaC13H18N2O4S
Molecular Weight298.36
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)S(=O)(=O)C
InChIInChI=1S/C13H18N2O4S/c1-14-5-7-15(8-6-14)11-9-10(13(16)17)3-4-12(11)20(2,18)19/h3-4,9H,5-8H2,1-2H3,(H,16,17)
InChIKeyVZCBSTYAURPPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid (CAS 1197193-05-7): Sourcing the 3-Piperazinyl-4-methylsulfonyl Benzoic Acid Scaffold for Medicinal Chemistry


3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid (CAS 1197193-05-7) is a heterocyclic benzoic acid derivative comprising a piperazine ring N-methyl substituted at the 3-position and a methylsulfonyl group at the 4-position of the aromatic core, with molecular formula C₁₃H₁₈N₂O₄S and molecular weight 298.36 g·mol⁻¹ . The compound is catalogued as a research chemical building block with commercial purity specifications ranging from 95% to 98% . Its combination of polar surface area (PSA) of 86.3 Ų, predicted LogP of 1.62, and five hydrogen bond acceptors positions it within drug-like chemical space as defined by Lipinski's rule of five [1]. The molecule is structurally classified among piperazine-containing benzoic acid intermediates of interest for kinase inhibitor and receptor modulator design, although primary pharmacological data for this specific compound remain limited in the peer-reviewed literature .

Why 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid (CAS 1197193-05-7) Cannot Be Replaced by Its Closest Structural Analogs


Isosteric replacement within the methylsulfonyl-piperazinyl-benzoic acid family introduces quantifiable changes in physicochemical properties that preclude simple interchange. The regioisomer (2-position, CAS 1197193-10-4) shares an identical molecular formula and calculated LogP but differs in hydrogen bond acceptor count (6 vs. 5) and XLogP3 (−1.7 vs. 0.54), indicating distinct solvation and protein-binding characteristics that would alter pharmacokinetic behaviour . The des-methyl analog (CAS 1197193-03-5) adds an additional hydrogen bond donor (HBD = 2 vs. HBD = 1 of the target compound) and shifts PSA from 86.3 Ų to 95.09 Ų, crossing empirical thresholds for blood-brain barrier penetration . The des-methylsulfonyl analog (CAS 215309-01-6) eliminates the sulfonyl electrostatic anchor entirely, reducing molecular weight by 78 Da (−26%) and halving the PSA (43.8 Ų), resulting in a fundamentally different pharmacophoric profile . The sulfonamide-linked isomer (CAS 380339-63-9) replaces the direct C–N aryl-piperazine bond with an –SO₂– linker, inverting the electronic character at the attachment point from electron-donating to electron-withdrawing and altering conformational flexibility . These property discontinuities mean that procurement specifications for one analog cannot be met by another without re-validating biological assay conditions.

Quantitative Differentiation Evidence for 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid vs. Structural Analogs


Physicochemical Property Differentiation: LogP, PSA, and H-Bond Profiles Across Five Structural Analogs

The target compound (CAS 1197193-05-7) occupies a distinct region of medicinal chemistry property space compared to its four closest commercially available analogs. With LogP of 1.62, PSA of 86.3 Ų, and a single hydrogen bond donor, it balances lipophilicity and polarity in a manner distinct from each comparator [1]. The 2-position regioisomer (CAS 1197193-10-4) has identical calculated LogP and PSA but six hydrogen bond acceptors (vs. five) and a markedly different XLogP3 (−1.7 vs. 0.54), suggesting divergent chromatographic retention and membrane partitioning behaviour . The des-methyl analog (CAS 1197193-03-5) adds a second HBD and elevates PSA to 95.09 Ų, exceeding the 90 Ų threshold associated with reduced CNS penetration . The des-methylsulfonyl analog (CAS 215309-01-6) lowers PSA to 43.8 Ų and MW to 220.27 Da, representing a fundamentally different solubility and permeability profile . The sulfonamide isomer (CAS 380339-63-9) increases LogP to 2.37 while reducing PSA to 77.92 Ų, shifting toward higher membrane permeability at the cost of aqueous solubility [2].

Physicochemical profiling Drug-likeness SAR analysis

Regioisomeric Structural Impact: 3-Position vs. 2-Position Piperazinyl Substitution Alters Hydrogen Bond Acceptor Count and Predicted Conformation

The 3-position substitution of the piperazine ring (target compound) versus the 2-position (CAS 1197193-10-4) generates a critical structural distinction: the 3-substituted isomer positions the piperazine nitrogen lone pair para to the carboxylic acid group, while the 2-substituted isomer places it ortho, potentially enabling intramolecular hydrogen bonding between the carboxylic acid proton and the piperazine N4 nitrogen. This is reflected in the hydrogen bond acceptor count (HBA = 5 for the target vs. HBA = 6 for the 2-isomer, as reported by BOC Sciences) . The 2-isomer's XLogP3 of −1.7 (vs. 0.54 for the target per ChemScene) suggests greater aqueous solubility and reduced passive membrane permeability, which could affect cellular uptake in whole-cell assays . No head-to-head biological comparison data have been published for these two regioisomers.

Regioisomerism Conformational analysis Molecular docking

N-Methyl vs. N–H Piperazine: Impact of Methylation on PSA, HBD Count, and CNS Permeability Prediction

The N-methyl substituent on the piperazine ring of the target compound (CAS 1197193-05-7) eliminates one hydrogen bond donor compared to the des-methyl analog (CAS 1197193-03-5, HBD = 2 vs. HBD = 1) and reduces the polar surface area from 95.09 Ų to 86.3 Ų [1]. This ΔPSA of −8.79 Ų is sufficient to move the target compound below the empirically derived 90 Ų threshold associated with favourable CNS penetration, whereas the des-methyl analog exceeds this threshold [2]. Additionally, the target compound's LogP of 1.62 (Molbase) versus the des-methyl analog's contradictory LogP values (0.20 from ChemScene/Chemsrc; 1.67 from Chem960) creates uncertainty in predicting the relative lipophilicity of the non-methylated form . The consistent single LogP value available for the target compound (1.62–1.62) provides greater predictability for property-based compound ranking in library design.

CNS drug design Permeability N-methylation SAR

Commercial Availability and Discontinuation Risk: Supply Chain Differentiation Among Piperazinyl-Methylsulfonyl Benzoic Acid Isomers

The target compound (CAS 1197193-05-7) is actively stocked by multiple independent suppliers worldwide with purity grades of 95% to 98% and storage conditions of room temperature in dry conditions . In contrast, the 2-position regioisomer (CAS 1197193-10-4) has been flagged as 'Discontinued' by at least one major European supplier (CymitQuimica, Ref. 10-F446617) , indicating supply chain fragility for that analog. The target compound's MDL identifier (MFCD13191610) is universally recognized across vendor catalogues, facilitating cross-referencing and competitive pricing . AKSci, BOC Sciences, Leyan (乐研), MolCore, and Alfa Chemistry all maintain product listings for CAS 1197193-05-7 . This multi-supplier redundancy reduces single-source dependency risk for procurement planning in multi-year research programmes.

Chemical sourcing Supply chain risk Procurement

Class-Level Pharmacological Potential: Methylsulfonyl-Piperazine Motif in Kinase and Enzyme Inhibition

Although no direct IC₅₀ or Kᵢ data have been published for the target compound itself, the 4-methylsulfonyl-piperazine substructure is a validated pharmacophore in multiple kinase inhibitor programmes. The KDR (VEGFR-2) inhibitor 3-[5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-1H-indole-2-yl]quinolin-2(1H)-one incorporates the same methylsulfonyl-piperazine motif and demonstrates potent antiangiogenic activity [1]. Patent activity describes 4-methylsulfonyl-piperazine-containing compounds as PI3Kα inhibitors with IC₅₀ values of 24 nM to 460 nM depending on substitution (Table 4, PMC reference) [2]. The benzoic acid functionality of the target compound provides a synthetic handle for amide coupling, esterification, or salt formation, making it a versatile intermediate for focused library synthesis targeting kinase ATP-binding pockets where the carboxylate can engage the catalytic lysine or form part of a type II inhibitor pharmacophore . Direct biological profiling of CAS 1197193-05-7 against specific kinase or enzyme panels remains absent from the published literature as of mid-2026.

Kinase inhibition Enzyme inhibitor design Pharmacophore

Recommended Application Scenarios for 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid Based on Verified Differentiation Evidence


Kinase-Focused Fragment Library Design Requiring Carboxylic Acid Synthetic Handles

The target compound is best deployed as a carboxylic acid building block for amide coupling in kinase inhibitor library synthesis. The benzoic acid group permits one-step diversification via HATU/EDCI-mediated amidation with diverse amine fragments, while the pre-installed N-methylpiperazine-methylsulfonyl motif eliminates the need for post-coupling piperazine functionalization. The class-level evidence that 4-methylsulfonyl-piperazine-containing compounds achieve PI3Kα IC₅₀ values in the 24–460 nM range supports the scaffold's fitness for kinase-targeted libraries [1]. Procurement advantage: multi-supplier availability reduces lead time for SAR follow-up campaigns compared to single-source analogs .

CNS-Penetrant Compound Design Leveraging PSA Below 90 Ų

For medicinal chemistry programmes targeting CNS indications, the target compound's PSA of 86.3 Ų falls below the empirically established 90 Ų threshold for blood-brain barrier penetration, whereas the des-methyl analog exceeds this threshold at 95.09 Ų . This property advantage means the N-methylpiperazine scaffold can be incorporated into CNS-directed libraries without requiring additional N-alkylation steps that would add synthetic complexity and molecular weight. Researchers should validate CNS penetration experimentally, as PSA-based predictions are probabilistic rather than deterministic [2].

Physicochemical Property Benchmarking in Piperazine SAR Studies

The compound serves as a well-characterized reference point for systematic structure-property relationship (SPR) studies comparing piperazine regioisomers and N-substitution patterns. With consistently reported LogP (1.62) and PSA (86.3 Ų) across multiple independent databases, it provides a reliable anchor for calibrating computational property prediction models [3]. The divergent computational values between ChemScene (LogP 0.54, TPSA 77.92) and other sources highlight an opportunity for experimental logD₇.₄ and chromatographic hydrophobicity index (CHI) determination, making this compound suitable as a calibration standard for high-throughput physicochemical profiling workflows .

Multi-Year Medicinal Chemistry Programmes Requiring Supply Chain Resilience

Long-duration drug discovery projects benefit from the target compound's multi-vendor supply landscape (≥5 active suppliers as of 2025–2026) . In contrast, the 2-position regioisomer has experienced supplier discontinuation, creating procurement risk for programmes that might otherwise consider that analog . Laboratory procurement managers can establish standing orders with competitive pricing by leveraging the compound's MDL identifier (MFCD13191610) for cross-vendor quotation . The compound's room-temperature dry storage requirements further simplify inventory management compared to cold-chain-dependent intermediates .

Quote Request

Request a Quote for 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.